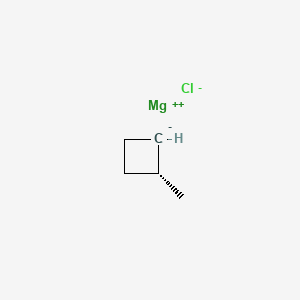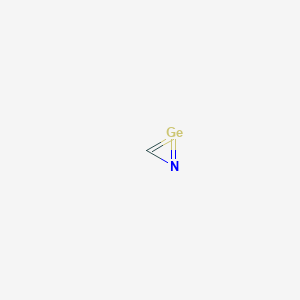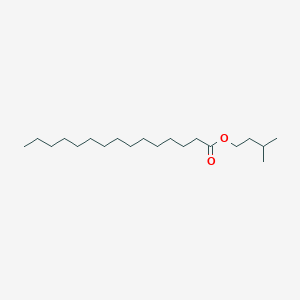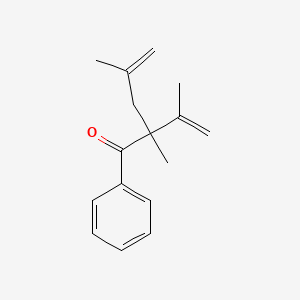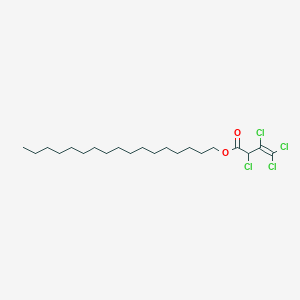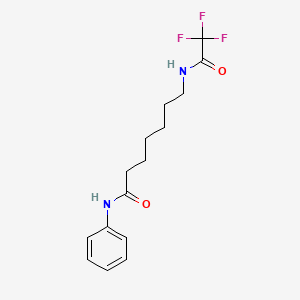
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is a synthetic organic compound characterized by the presence of a phenyl group, a heptanamide chain, and a trifluoroacetamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide typically involves the following steps:
Formation of the Heptanamide Backbone: The initial step involves the preparation of the heptanamide backbone through the reaction of heptanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting the heptanamide intermediate with trifluoroacetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group through a nucleophilic substitution reaction, where the trifluoroacetamido-heptanamide intermediate is reacted with a phenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenyl halides, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives, substituted amides.
科学的研究の応用
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The phenyl group contributes to the compound’s hydrophobic interactions, while the heptanamide chain provides structural flexibility.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the trifluoroacetamido group.
N-Phenylheptanamide: Similar structure but lacks the trifluoroacetamido group.
N-(2,2,2-Trifluoroethyl)benzamide: Contains a trifluoroacetamido group but differs in the length of the carbon chain.
Uniqueness
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is unique due to the presence of both the trifluoroacetamido group and the heptanamide chain, which confer distinct chemical and biological properties. The trifluoroacetamido group enhances the compound’s stability and binding affinity, while the heptanamide chain provides structural flexibility and potential for further functionalization.
特性
CAS番号 |
651767-95-2 |
|---|---|
分子式 |
C15H19F3N2O2 |
分子量 |
316.32 g/mol |
IUPAC名 |
N-phenyl-7-[(2,2,2-trifluoroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
InChIキー |
ASZQKSXJMHDWHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

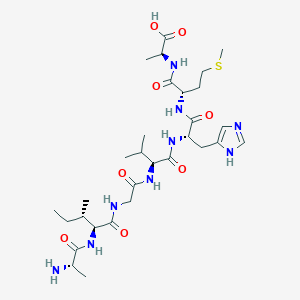
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)


